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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid
therapeutics, including mRNA and siRNA. A critical aspect of enhancing their therapeutic
efficacy is the ability to functionalize their surface for targeted delivery to specific cells or
tissues. C18-PEG4-Azide is a versatile lipid-PEG conjugate that enables surface
functionalization of LNPs through "click chemistry."[1][2][3] This molecule comprises a C18 lipid
tail for incorporation into the LNP lipid bilayer, a polyethylene glycol (PEG) spacer to provide a
hydrophilic shield and prolong circulation, and a terminal azide group for covalent conjugation.

The azide moiety serves as a chemical handle for highly efficient and specific bioorthogonal
click chemistry reactions, most notably the strain-promoted alkyne-azide cycloaddition
(SPAAC).[4][5] This allows for the attachment of targeting ligands such as antibodies, peptides,
or small molecules that are modified with a compatible strained alkyne, such as
dibenzocyclooctyne (DBCO). This targeted approach aims to increase the concentration of the
therapeutic payload at the site of action, thereby enhancing efficacy and reducing off-target
effects.

These application notes provide detailed protocols for the formulation of azide-functionalized
LNPs using microfluidics and their subsequent conjugation with DBCO-functionalized proteins.
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. . . o Quantification of nucleic acid
RiboGreen Assay Kit Thermo Fisher Scientific ]
encapsulation

Experimental Protocols
Protocol 1: Formulation of Azide-Functionalized Lipid
Nanoparticles (Azide-LNPs)

This protocol describes the preparation of LNPs incorporating C18-PEG4-Azide using a
microfluidic mixing system.

1. Preparation of Lipid Stock Solution (in Ethanol): a. Dissolve the ionizable lipid, DSPC,
cholesterol, DMG-PEG 2000, and C18-PEG4-Azide in 200 proof ethanol. b. A typical molar
ratio for the lipid mixture is 50:10:38.5:1.4:0.1 (lonizable lipid:DSPC:Cholesterol:DMG-PEG
2000:C18-PEG4-Azide). The percentage of C18-PEG4-Azide can be varied to optimize the
density of azide groups on the LNP surface.

2. Preparation of Aqueous Phase: a. Dilute the nucleic acid payload (e.g., mRNA) in a citrate
buffer (pH 3.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.

3. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's
instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous
solution into another. c. Set the flow rate ratio of the aqueous phase to the ethanol phase to
3:1. d. Initiate the mixing process. The rapid mixing of the two phases will induce the self-
assembly of the lipids into LNPs, encapsulating the nucleic acid.

4. Purification: a. Collect the LNP solution from the outlet of the microfluidic chip. b. To remove
the ethanol and unencapsulated nucleic acid, dialyze the LNP solution against PBS (pH 7.4)
using a 10 kDa MWCO dialysis cassette for at least 18 hours, with at least two buffer changes.

5. Characterization: a. Measure the hydrodynamic diameter (size) and polydispersity index
(PDI) of the purified Azide-LNPs using Dynamic Light Scattering (DLS). b. Determine the zeta
potential to assess the surface charge of the nanoparticles. c. Quantify the nucleic acid
encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.
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Protocol 2: Conjugation of DBCO-Functionalized Protein
to Azide-LNPs

This protocol details the "click" reaction between the azide groups on the LNP surface and a
DBCO-functionalized protein.

1. Preparation of Reactants: a. Dilute the purified Azide-LNPs to a desired concentration in
PBS (pH 7.4). b. Dissolve the DBCO-functionalized protein in PBS (pH 7.4).

2. Click Chemistry Reaction: a. Add the DBCO-functionalized protein solution to the Azide-LNP
solution. A molar excess of the DBCO-protein (e.g., 3-5 fold molar excess relative to the C18-
PEG4-Azide) is recommended to ensure efficient conjugation. b. Gently mix the solution and
incubate at room temperature for 4-12 hours, or overnight at 4°C, with gentle agitation. The
reaction is typically performed in the absence of a copper catalyst.

3. Purification of Functionalized LNPs: a. Remove the unreacted DBCO-protein by a suitable
purification method such as size exclusion chromatography (SEC) or tangential flow filtration
(TFF).

4. Characterization of Functionalized LNPs: a. Characterize the final functionalized LNPs for
size, PDI, and zeta potential as described in Protocol 1. An increase in size is indicative of
successful protein conjugation. b. Confirm the presence of the conjugated protein on the LNP
surface using methods such as SDS-PAGE, ELISA, or fluorescence measurements if the

protein is labeled.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of
unmodified and functionalized LNPs. The exact values can vary depending on the specific lipid
composition, nucleic acid payload, and conjugation parameters.

Table 1: Physicochemical Properties of Azide-LNPs
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Molar Ratio ) Encapsulati
Mean Polydispers Zeta
LNP of C18- . . . on
. . Diameter ity Index Potential o
Formulation PEG4-Azide Efficiency
(nm) (PDI) (mV)
(%) (%)
Unmodified
85+5 <0.2 52 >90
LNP
Azide-LNP 0.1 88+6 <0.2 62 >90
Azide-LNP 0.5 92+7 <0.2 -7+3 > 88
Azide-LNP 1.0 95+8 <0.2 -8+3 > 85

Table 2: Characterization of LNPs Before and After Protein Conjugation

Mean Diameter

Polydispersity

LNP Sample Zeta Potential (mV)
(nm) Index (PDI)
Azide-LNP (before
o 90+5 0.15 Y
conjugation)
Protein-Functionalized
110+ 10 0.18 4+2

LNP

Table 3: In Vitro Performance of Functionalized LNPs

Cellular ]
. Transfection
LNP Targeting . Uptake .
. . Cell Line . Efficiency (%
Formulation Ligand (Normalized .
Positive Cells)
Fluorescence)
Unmodified LNP None Control Cell Line 1.0 60%
Functionalized ] )
Ligand A Target Cell Line 2.5 85%
LNP
Functionalized ) )
Ligand A Control Cell Line 1.2 62%
LNP
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Caption: Workflow for the formulation of Azide-LNPs.
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Caption: Workflow for LNP conjugation via click chemistry.
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Caption: Targeted LNP delivery and payload release mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lonizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor
microenvironment - PMC [pmc.ncbi.nim.nih.gov]

o 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

» 3. dahlmanlab.org [dahlmanlab.org]

o 4. researchgate.net [researchgate.net]

e 5. In Vivo Tumor Cell Targeting with “Click” Nanopatrticles - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for C18-PEG4-Azide in
Lipid Nanoparticle Functionalization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3182788#c18-peg4-azide-for-lipid-nanoparticle-
functionalization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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